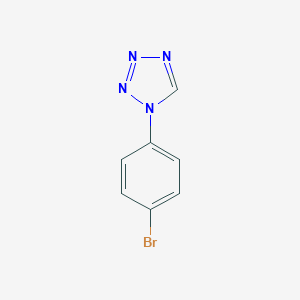
Holmium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium bromide is a crystalline compound composed of one holmium atom and three bromine atoms. It appears as a yellow powder at room temperature and is known for being hygroscopic and odorless . This compound is a member of the lanthanide halides and is often used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Holmium bromide (HoBr3) is a crystalline compound composed of one holmium atom and three bromine atoms It’s known that holmium-containing bioactive glasses can be applied in bone cancer treatment .
Mode of Action
It’s known that this compound is formed as a result of the reaction: 2 ho(s) + 3 br2(g) → 2 hobr3(s) .
Result of Action
When involved in a fire, this compound may release hydrogen bromide, and metal oxide fumes .
Action Environment
This compound is a yellow powder at room temperature and is hygroscopic . It’s known to be stable under normal conditions but may react with strong oxidising agents . Environmental factors such as temperature, humidity, and the presence of other chemical substances could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Holmium bromide can be synthesized through several methods. One common laboratory method involves the reaction of holmium metal with bromine gas:
2Ho(s)+3Br2(g)→2HoBr3(s)
Another method involves dissolving holmium oxide in hot concentrated hydrobromic acid, followed by crystallization of hydrated this compound, dehydration, and melting of the anhydrous bromide .
Chemical Reactions Analysis
Holmium bromide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced to holmium metal under specific conditions.
Substitution: Reacts with other halides to form different holmium halides.
Common reagents used in these reactions include hydrobromic acid, bromine gas, and other halides. Major products formed from these reactions include holmium oxide and other holmium halides .
Scientific Research Applications
Holmium bromide has several scientific research applications:
Chemistry: Used in the synthesis of other holmium compounds and as a reagent in various chemical reactions.
Biology: Utilized in biological studies due to its unique magnetic properties.
Medicine: Employed in certain medical imaging techniques and as a component in some medical devices.
Comparison with Similar Compounds
Holmium bromide can be compared with other lanthanide halides such as holmium chloride and holmium fluoride. While all these compounds share similar properties due to the presence of holmium, this compound is unique in its specific reactivity with bromine and its applications in high-intensity discharge lamps .
Similar Compounds
- Holmium chloride
- Holmium fluoride
- Dysprosium bromide
- Thulium bromide
This compound stands out due to its specific use in lighting applications and its unique reactivity with bromine.
Properties
CAS No. |
13825-76-8 |
|---|---|
Molecular Formula |
Br3Ho |
Molecular Weight |
404.64 g/mol |
IUPAC Name |
holmium(3+);tribromide |
InChI |
InChI=1S/3BrH.Ho/h3*1H;/q;;;+3/p-3 |
InChI Key |
MZNSYJWLQLXLHE-UHFFFAOYSA-K |
SMILES |
Br[Ho](Br)Br |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ho+3] |
Key on ui other cas no. |
13825-76-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the coordination behavior of Holmium bromide with organic ligands like biuret?
A1: Research has shown that this compound (HoBr3) forms complexes with biuret (NH2CONHCONH2) in a hydrated form. The resulting complex, HoBr3⋅2BU⋅4H2O [, ], features a central Holmium (Ho) ion coordinated to two biuret molecules and four water molecules. Notably, the biuret ligand changes from its original cis configuration to a trans configuration upon complexation. This coordination occurs through the oxygen atoms of the biuret, showcasing its ability to act as a bidentate ligand.
Q2: How does the structure of this compound complexes with biuret compare to other Lanthanide bromides?
A2: The crystal structures of both this compound and Praseodymium bromide complexes with biuret have been elucidated []. Both complexes exhibit similar structural motifs, forming a two-capped trigonal prism coordination geometry around the Lanthanide ion. This structural similarity suggests a consistent coordination behavior of Lanthanide bromides with biuret, potentially extending to other members of the Lanthanide series. Further research could explore the impact of Lanthanide ionic radius on complex stability and structural parameters.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)


![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)

![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)




